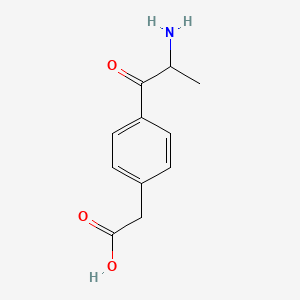![molecular formula C16H22N2O3 B12535941 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-61-7](/img/structure/B12535941.png)
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid is a chemical compound known for its unique structure and properties It consists of a cyclohexane ring substituted with a carboxylic acid group and a benzamido group, which is further substituted with a dimethylamino group
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The reaction begins with the acylation of 4-(dimethylamino)benzoic acid using an appropriate acylating agent, such as acyl chloride or anhydride, to form the benzamido intermediate.
Cyclohexane Ring Formation: The benzamido intermediate is then subjected to a cyclization reaction with cyclohexanone under acidic or basic conditions to form the cyclohexane ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl halides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the benzamido group and formation of the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(Dimethylamino)benzoic acid: Lacks the cyclohexane ring and carboxylic acid group, making it less complex.
Cyclohexanecarboxylic acid: Lacks the benzamido and dimethylamino groups, resulting in different reactivity and applications.
N,N-Dimethyl-4-aminobenzoic acid: Similar structure but without the cyclohexane ring, leading to different chemical properties.
Properties
CAS No. |
652172-61-7 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)13-8-6-12(7-9-13)14(19)17-16(15(20)21)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
KSJMUFZLMWTIIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
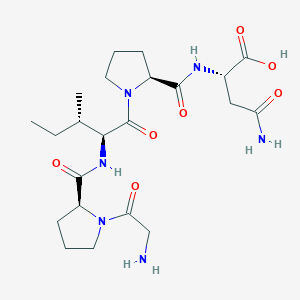
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
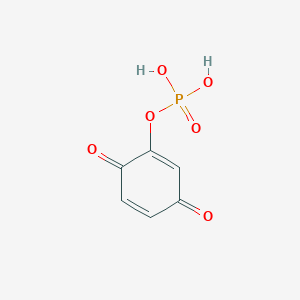
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
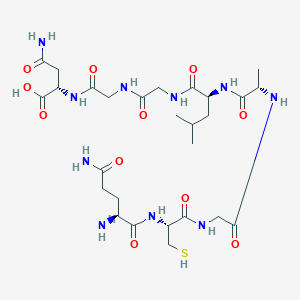
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
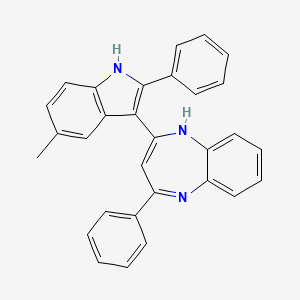
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
